

niclosamide chemical analogs with improved properties

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Compound Focus: Niclosamide

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Key Niclosamide Analogs & Their Improved Properties

The following table summarizes prominent **Niclosamide** analogs, their structural modifications, and the key properties that have been enhanced.

Analog Name	Structural Modification	Key Improved Properties	Primary Application Area
JMX0207 [1]	Not Specified	Improved Pharmacokinetics (PK)	Antiviral (Zika Virus)
Niclosamide Ethanolamine Salt [2] [3]	Salt formation	Water solubility (~21 g/L); Increased anticancer potency	Cancer Therapy
Niclosamide Piperazine Salt [2]	Salt formation	Water solubility (~30 g/L)	Cancer Therapy

Analog Name	Structural Modification	Key Improved Properties	Primary Application Area
Compound B9 [4]	Nitro group replaced with two -CF ₃ groups; addition of -CN group	Improved metabolic stability; potent AR-V7 downregulation; superior anti-proliferation (IC ₅₀ : 0.130 μM in LNCaP95 cells)	Prostate Cancer
Sulfanyl Analogs (e.g., 2a, 3a) [3] [5]	Nitro group replaced with -SCF ₃ or -SF ₅ groups	Superior anticancer & antifungal activity; reduced genotoxicity	Cancer, Fungal Infections
Lead Compound (from Berry et al.) [6]	Nitro group replaced with methyl ester, azide, or amine	Maintained synergy with colistin; reduced cytotoxicity	Antibacterial Adjuvant
LSP (Sulfonamide Hybrid) [5]	Electrochemical addition of arylsulfinic acid (sulfonamide moiety)	Novel drug-like molecules; green synthesis	Exploratory Drug Development

Experimental Protocols for Key Assays

Here are detailed methodologies for critical experiments used to evaluate **Niclosamide** analogs, based on the search results.

Protocol 1: Antiproliferative Activity (IC₅₀) Determination

This cell-based assay is used to evaluate the potency of analogs against cancer cell lines.

- Cell Culture:** Maintain enzalutamide-resistant prostate cancer cell lines (e.g., LNCaP95, 22RV1) in appropriate media and conditions [4].
- Compound Treatment:** Treat cells with the **Niclosamide** analog across a range of doses (e.g., from 1 nM to 10 μM) [4].
- Incubation:** Incubate the cells for a predetermined period (e.g., 48-72 hours).

- **Viability Measurement:** Use a standard cell viability assay (e.g., MTT, CellTiter-Glo) to quantify the number of viable cells after treatment.
- **Data Analysis:** Calculate the concentration that inhibits 50% of cell proliferation (IC50) from the dose-response curve [4].

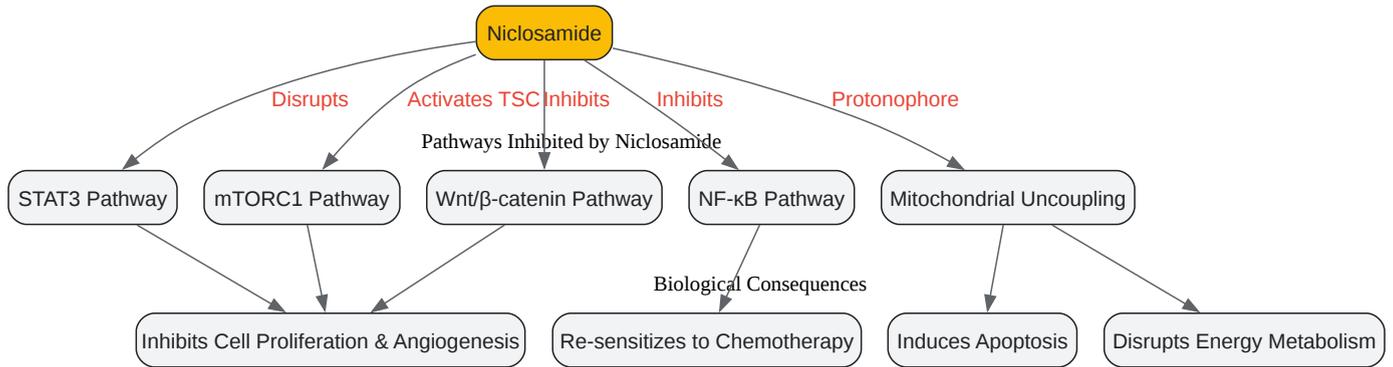
Protocol 2: Checkerboard Synergy Assay with Colistin

This assay tests the ability of a **Niclosamide** analog to potentiate the effect of the antibiotic colistin against resistant Gram-negative bacteria [6].

- **Bacterial Preparation:** Grow colistin-resistant clinical isolates of *Klebsiella pneumoniae* or *Escherichia coli* to mid-log phase [6].
- **Plate Setup:** In a 96-well microtiter plate, serially dilute colistin along one axis and the **Niclosamide** analog along the other.
- **Inoculation:** Inoculate each well with a standardized bacterial suspension.
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **Analysis:** Determine the Minimum Inhibitory Concentration (MIC) of colistin in the presence and absence of a fixed concentration of the analog. A significant reduction (e.g., 4-fold or greater) in the colistin MIC indicates synergy [6].

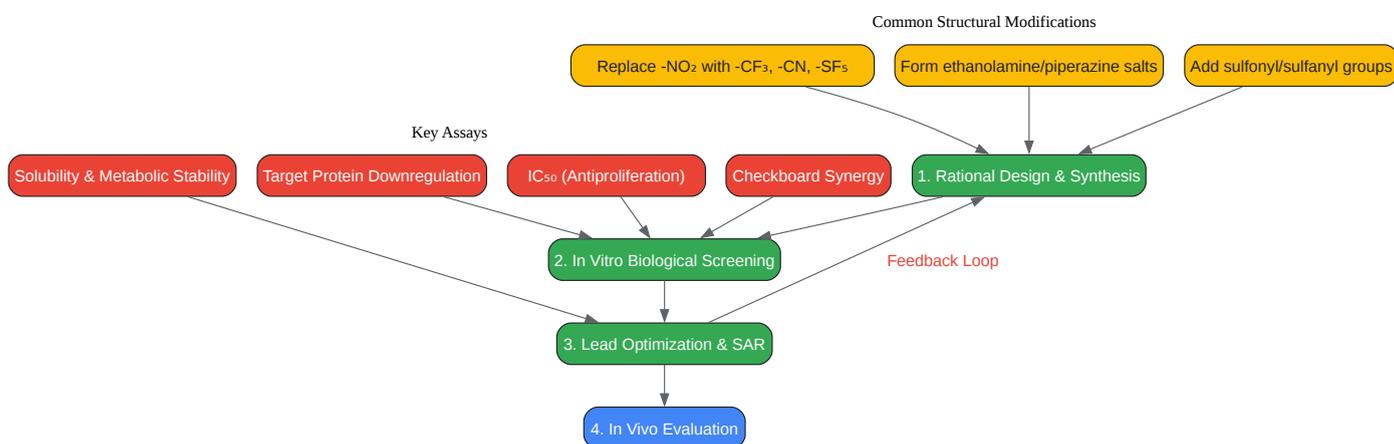
Niclosamide's Signaling Pathways & Experimental Workflow

The anticancer activity of **Niclosamide** and its analogs involves the modulation of multiple signaling pathways. The diagram below illustrates the key pathways and their roles.



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The experimental workflow for developing and evaluating new **Niclosamide** analogs typically follows a multi-stage process, as shown below.



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Frequently Asked Questions (FAQs) for Troubleshooting

Q1: The solubility of my Niclosamide analog in aqueous buffers is still very poor. What are the current strategies to improve this?

- **A:** Beyond creating new chemical analogs, a prominent strategy is to employ advanced **drug delivery systems**. Research indicates that nanotechnology-based approaches, such as electrospraying, polymeric nanoparticles, and the creation of nano-hybrids, can significantly enhance drug solubility and bioavailability. These systems help protect the drug and improve its absorption profile [2] [7].

Q2: Why is the nitro group frequently replaced in modern analog design?

- **A:** The nitro (-NO₂) group in native **Niclosamide** is associated with two main liabilities:
 - **Potential Genotoxicity:** The group is considered a structural alert for mutagenicity [3].
 - **Metabolic Instability:** It can be a target for bacterial nitroreductase enzymes, leading to drug resistance [6]. Replacing it with groups like **trifluoromethyl (-CF₃)**, **pentafluorosulfanyl (-SF₅)**, or **cyano (-CN)** has been successful in maintaining or improving biological activity while reducing these risks [6] [3].

Q3: My lead analog shows great potency in cellular assays but high cytotoxicity in mammalian cells.**How can I address this?**

- **A:** This is a common challenge. Recent studies show that strategic structural modification can **decouple efficacy from toxicity**. For example, one study found that replacing the nitro group with a methyl ester or azide maintained the desired synergy with colistin against bacteria but resulted in **significantly lower cytotoxicity** against human cells [6]. Performing a dedicated cytotoxicity screen (e.g., on human cell lines or in models like *Galleria mellonella* larvae [3]) early in the optimization process is crucial.

Q4: The anticancer effects of my analog are weaker than expected. Which pathways should I validate?

- **A: Niclosamide** is a multi-targeted agent. It is essential to confirm that your analog retains activity against its key pathways. Prioritize validating its effect on:
 - **STAT3 Signaling:** Use Western blotting to check for decreased phospho-STAT3 levels [3].
 - **Wnt/β-catenin Pathway:** Assess the downregulation of β-catenin protein levels [2] [3].
 - **Androgen Receptor Variants (for prostate cancer):** Evaluate the downregulation of AR-V7 protein [4].
 - **Mitochondrial Function:** Measure the loss of mitochondrial membrane potential as an indicator of uncoupling activity [2].

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